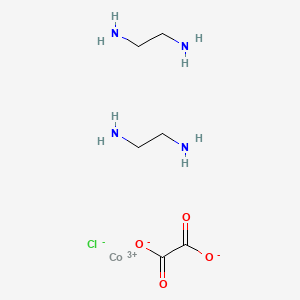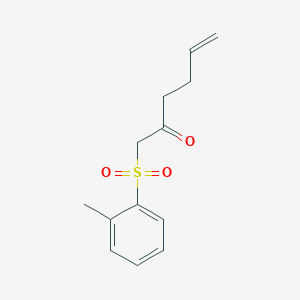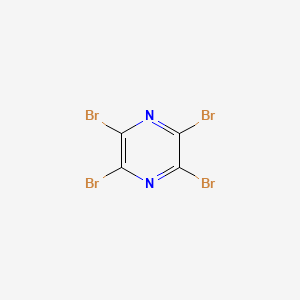
Tetrabromopyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabromopyrazine is a halogenated heterocyclic compound with the molecular formula C4Br4N2 It is a derivative of pyrazine, where four hydrogen atoms are replaced by bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrabromopyrazine can be synthesized through the bromination of pyrazine derivatives. One common method involves the reaction of tetrachloropyrazine with hydrogen bromide at temperatures ranging from 75 to 200°C in an inert solvent such as glacial acetic acid . This method ensures high yields of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct bromination of monobromopyrazine. this method can produce significant amounts of dibromopyrazine and tribromopyrazine isomers . To achieve higher yields of this compound, the reaction conditions are optimized to favor the formation of the tetrasubstituted product.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrabromopyrazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: this compound can be reduced to form less brominated pyrazine derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base and an appropriate solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products are substituted pyrazine derivatives where one or more bromine atoms are replaced by other functional groups.
Reduction Reactions: The major products are less brominated pyrazine derivatives.
Applications De Recherche Scientifique
Tetrabromopyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of tetrabromopyrazine involves its interaction with biological targets, leading to its antimicrobial effects. It is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death . Further research is needed to fully elucidate the molecular pathways involved.
Comparaison Avec Des Composés Similaires
Tetrachloropyrazine: A chlorinated derivative of pyrazine used as a precursor in the synthesis of tetrabromopyrazine.
Tetrafluoropyrazine: A fluorinated derivative with different reactivity and applications.
Uniqueness: this compound is unique due to its high bromine content, which imparts distinct chemical and biological properties. Its ability to undergo various substitution reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
23987-37-3 |
|---|---|
Formule moléculaire |
C4Br4N2 |
Poids moléculaire |
395.67 g/mol |
Nom IUPAC |
2,3,5,6-tetrabromopyrazine |
InChI |
InChI=1S/C4Br4N2/c5-1-2(6)10-4(8)3(7)9-1 |
Clé InChI |
SHLWADXOOVABBK-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(C(=N1)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)
phosphane](/img/structure/B14171820.png)
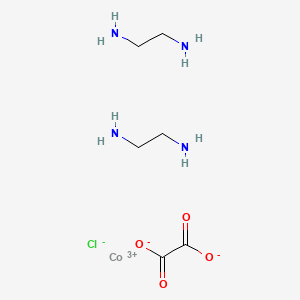


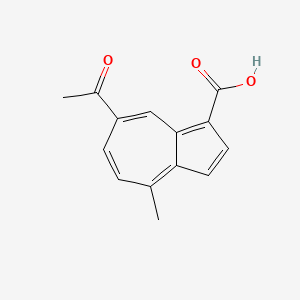


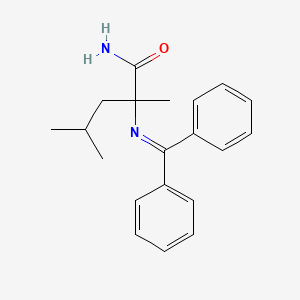
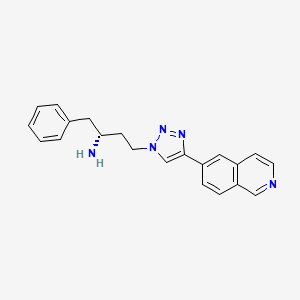
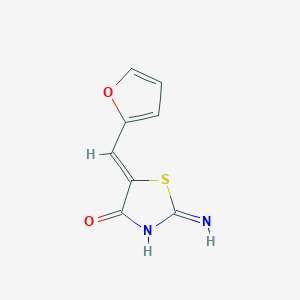
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
